molecular formula C13H11F3N4O3S B13458391 8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one

8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one

Cat. No.: B13458391
M. Wt: 360.31 g/mol
InChI Key: IPOHTPPEODPYKG-UHFFFAOYSA-N
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Description

8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one is a chemically simplified analogue of the clinical drug candidate BTZ-043, which is currently in phase 2 trials for tuberculosis (TB) . It belongs to the promising class of 8-nitrobenzo-1,3-thiazin-4-ones (BTZs), which are potent antimycobacterial agents with a novel mechanism of action . This compound exerts its potent activity against Mycobacterium tuberculosis by acting as a mechanism-based, covalent inhibitor of the essential flavoenzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) . DprE1 is a key component in the biosynthesis of the mycobacterial cell wall . The nitro group at the 8-position is critical for activity; upon entry into the bacterium, it is reduced to a highly reactive nitroso derivative that then forms a stable semimercaptal adduct with the cysteine 387 residue within the active site of DprE1, leading to irreversible inactivation of the enzyme . This inhibition blocks the production of decaprenylphosphoryl-β-D-arabinose (DPA), a vital precursor for the arabinan component of the cell wall, resulting in bacterial death . Structural elucidation of this compound has been achieved via X-ray crystallography, revealing its solid-state characteristics and the presence of polymorphic forms . The benzo[e][1,3]thiazin-4-one scaffold is not entirely planar, and the molecule can be chemically modified through reactions such as dearomatization and decarbonylation, though these transformations have been shown to abolish its antimycobacterial properties . Researchers value this compound as a critical tool for studying the DprE1 inhibition pathway and for the development of next-generation anti-tuberculosis agents, especially against drug-resistant strains . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C13H11F3N4O3S

Molecular Weight

360.31 g/mol

IUPAC Name

8-nitro-2-piperazin-1-yl-6-(trifluoromethyl)-1,3-benzothiazin-4-one

InChI

InChI=1S/C13H11F3N4O3S/c14-13(15,16)7-5-8-10(9(6-7)20(22)23)24-12(18-11(8)21)19-3-1-17-2-4-19/h5-6,17H,1-4H2

InChI Key

IPOHTPPEODPYKG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one typically involves multi-step organic reactions. One common approach is to start with a benzo[e][1,3]thiazine precursor, which is then functionalized through nitration, trifluoromethylation, and piperazine substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Reduction of the Nitro Group to Nitroso and Semimercaptal Formation

The compound’s nitro group undergoes enzymatic reduction to a nitroso intermediate (R–NO → R–N=O) in the presence of M. tuberculosis DprE1. This reaction is facilitated by the enzyme’s FAD cofactor (FADH₂), leading to covalent bond formation with Cys387 via a semimercaptal intermediate .

Key Data:

  • Reaction Pathway:

    R–NO2FADH2R–NOCys387R–N(O)–S–Cys387\text{R–NO}_2 \xrightarrow{\text{FADH}_2} \text{R–NO} \xrightarrow{\text{Cys387}} \text{R–N(O)–S–Cys387}
  • Kinetics: Covalent inactivation of DprE1 occurs with a second-order rate constant (kinact/KIk_{\text{inact}}/K_{\text{I}}) of 1.8×104M1s11.8 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} .

Azoxy Derivative Formation via Dimerization

Under specific conditions, the nitro group can form an azoxy derivative through dimerization. This reaction was observed during crystallization attempts of the compound, yielding a Z-configured azoxy dimer .

Structural and Reaction Details:

PropertyValue/Description
Product (Z)-1,2-Bis[4-oxo-2-(piperidin-1-yl)-6-(trifluoromethyl)-4H-benzo[e] thiazin-8-yl]diazene oxide
Reaction Conditions Crystallization in acetonitrile/water (1:1) at room temperature
Yield Not quantified; identified via X-ray crystallography (CCDC 2097923)
Key Interactions Planar arrangement of benzothiazinone moieties linked by azoxy group

Nucleophilic Substitution at the Piperazinyl Group

The piperazine moiety enables further functionalization. For example, derivatives with cyclohexylmethyl substituents (e.g., Macozinone/PBTZ169) are synthesized via alkylation of the piperazine nitrogen .

Example Reaction:

8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzothiazin-4-one+Cyclohexylmethyl bromideBasePBTZ169\text{8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzothiazin-4-one} + \text{Cyclohexylmethyl bromide} \xrightarrow{\text{Base}} \text{PBTZ169}

  • Application: Enhanced antitubercular activity (MIC = 0.25–1 ng/mL against drug-resistant M. tuberculosis) .

Stability and Degradation Pathways

The compound exhibits sensitivity to hydrolytic and photolytic degradation:

  • Hydrolysis: The benzothiazinone ring may undergo hydrolysis under acidic or alkaline conditions, leading to ring-opened products.

  • Photolysis: Exposure to UV light induces nitro group reduction or azoxy dimer formation .

Synthetic Routes and Key Intermediates

While not direct reactions of the compound itself, its synthesis involves multi-step protocols:

Core Synthesis (Nitrobenzothiazinone):

  • Starting Material: 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid.

  • Chlorination: Treatment with oxalyl chloride/DMF yields benzoyl chloride.

  • Thiocyanate Formation: Reaction with ammonium thiocyanate and 18-Crown-6.

  • Cyclization: Piperazine coupling via nucleophilic substitution .

Yield: ~69–73% over 2–4 steps .

Biochemical Interactions Beyond DprE1

The compound’s trifluoromethyl group enhances lipophilicity and target binding, while the nitro group’s redox activity enables interactions with other mycobacterial enzymes, such as:

  • AhpD: A peroxiredoxin involved in oxidative stress response.

  • Rv2466c: A nitroreductase implicated in prodrug activation .

Scientific Research Applications

2-piperazin-1-yl-4H-1,3-benzothiazin-4-one derivatives are a class of chemical compounds investigated for their potential in treating mammalian infections, particularly those caused by mycobacteria . These derivatives have shown promise against diseases like tuberculosis (TB), Buruli ulcer, and leprosy .

Key Features and Chemical Information:

  • Core Structure: These compounds are based on a 2-piperazin-1-yl-4H-1,3-benzothiazin-4-one structure . The structure may be comprised of two benzothiazinone moieties linked by a Z-configured azoxy group .
  • Examples: Specific examples include 8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one, also known as PBTZ169 or Macozinone .
  • IUPAC Name: 2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one .
  • Other names:
    • PBTZ-169
    • 2-(4-(cyclohexylmethyl)piperazin-1-yl)-8-nitro-6-trifluoromethyl-4H-1,3-benzothiazin-4-one
    • 4H-1,3-Benzothiazin-4-one, 2-(4-(cyclohexylmethyl)-1-piperazinyl)-8-nitro-6-(trifluoromethyl)-
  • Formula: C20H23F3N4O3SC_{20}H_{23}F_3N_4O_3S
  • InChI Key: BJDZBXGJNBMCAV-UHFFFAOYSA-N

Synthesis:

  • 8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one can be synthesized from tert-butyl 4-(8-nitro-4-oxo-6-(trifluoromethyl)-4 .

Applications in Scientific Research:

  • Treatment of Mycobacterial Infections: These derivatives are intended for the therapeutic and/or prophylactic treatment of mammalian infectious diseases caused by bacteria, particularly mycobacteria . This includes TB, leprosy, and Buruli ulcer .
  • Drug-Resistant Tuberculosis: With the increasing prevalence of primary resistance to current drugs, there is a growing need for new compounds with novel modes of action to treat TB .
  • Anti-TB Activity and Solubility: Alkyl esters of piperazine and piperidine derivatives have exhibited good anti-Mycobacterium tuberculosis activity and acceptable solubility .
  • Resazurin reduction assay: IC50 was in the range of 12.5 - 100 against the pneumocyte cell line A549, and 6.25 - 12.5 jig/ml against the human hepatoma cell line Huh7 .

Mechanism of Action

The mechanism of action of 8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring and trifluoromethyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Role of the R2 Substituent

  • Spirocyclic Groups : The 8-methyl-1,4-dithia-8-azaspiro[4.5]decane group () confers the highest antitubercular activity among tested analogs. Replacing sulfur with oxygen (e.g., 1-oxa analog) reduces potency, suggesting sulfur’s role in target binding or stability .
  • Cyclohexylmethyl (PBTZ169): This substituent optimizes lipophilicity and membrane penetration, contributing to its nanomolar-level MIC values .

Impact of Nitro and Trifluoromethyl Groups

  • Nitro Group: Essential for DprE1 inhibition; substitution with cyano () reduces activity but improves metabolic stability .
  • Trifluoromethyl Group: Enhances electron-withdrawing effects and bioavailability. No viable substitutes have been reported without compromising activity .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Analogs range from 445–469 Da, within acceptable limits for oral bioavailability.

Key Research Findings

  • DprE1 Binding : The nitro group forms covalent adducts with DprE1’s Cys387 residue, while the trifluoromethyl group enhances hydrophobic interactions .
  • Spirocyclic Superiority : The 1,4-dithia-8-azaspiro group’s rigid structure likely improves target engagement compared to flexible piperazine derivatives .
  • Cyanosubstitution Trade-offs: While 8-cyano analogs () mitigate nitro-associated toxicity, their reduced potency limits therapeutic utility .

Biological Activity

The compound 8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one is a member of the benzothiazine family, which has garnered attention due to its potential biological activities, particularly in the realm of antibacterial and antitubercular properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Synthesis of 8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one

The synthesis of this compound involves several steps, including the use of various reagents and conditions. The following schematic outlines the general synthetic pathway:

  • Starting Materials : Tert-butyl 4-(8-nitro-4-oxo-6-(trifluoromethyl)-4H-benzothiazine) was utilized as a precursor.
  • Reagents : Common reagents include DMF (dimethylformamide), DCM (dichloromethane), and oxalyl chloride.
  • Conditions : The reactions were typically conducted at room temperature or under reflux conditions with appropriate catalysts.

The final product was characterized using techniques such as NMR and LC-MS to confirm its structure and purity .

Antibacterial Activity

Research has demonstrated that 8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one exhibits significant antibacterial properties. In vitro studies have shown that it is effective against various strains of bacteria, including both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The minimum inhibitory concentration (MIC) values for these strains ranged from 1.56 μg/mL to 12.5 μg/mL .

Comparative Antibacterial Efficacy

CompoundMIC (μg/mL)Bacterial Strain
8-Nitro Compound1.56 - 12.5MSSA, MRSA
Dicloxacillin3.12 - 6.25MSSA, MRSA

This table illustrates the comparative efficacy of the compound against standard antibacterial agents like dicloxacillin .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis (M.tb). In studies, it demonstrated promising results with MIC values indicating effective inhibition of bacterial growth. For instance, derivatives of benzothiazine compounds have shown MIC values as low as 0.008 μM against M.tb .

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival. Further studies using molecular docking have suggested that the compound interacts with target proteins such as TLR4 (Toll-like receptor 4), which plays a crucial role in immune response modulation .

Study on Hemolytic Activity

A recent study assessed the hemolytic activity of various benzothiazine derivatives, including our compound of interest. The results indicated minimal hemolytic activity at concentrations up to 100 μg/mL, suggesting a favorable safety profile for potential therapeutic applications .

Pharmacokinetic Profile

In silico studies have predicted favorable pharmacokinetic properties for 8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one , adhering to Lipinski's Rule of Five, which suggests good oral bioavailability .

Q & A

Basic Research Questions

Q. What are the critical structural features of 8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one that influence its reactivity and stability?

  • Methodological Answer : The compound’s reactivity is governed by the electron-withdrawing nitro group at position 8 and the trifluoromethyl group at position 6, which enhance electrophilic substitution resistance. The piperazine moiety at position 2 contributes to solubility and hydrogen-bonding potential. Structural characterization via 1H^1H NMR (e.g., aromatic proton splitting patterns at δ 8.91 and 8.07 ppm) and HRMS (mass error <1.0 ppm) is essential to confirm purity and substituent positioning .

Q. What are the common synthetic challenges in preparing this compound, and how can they be mitigated?

  • Methodological Answer : Cyclization reactions involving thiazinone formation often face low yields due to competing side reactions. Optimizing reaction conditions (e.g., using NaH as a base in anhydrous THF at 0–5°C) and stoichiometric control (1.2 equiv of benzamide derivatives) improves efficiency. Purification via silica gel chromatography with Hexane-EtOAc gradients (e.g., 1:2 ratio) resolves byproducts, as demonstrated in analogous syntheses .

Q. Which analytical techniques are most reliable for confirming the compound’s identity and purity?

  • Methodological Answer :

  • 1H^1H and 13C^{13}C NMR : Resolve aromatic and heterocyclic proton environments (e.g., trifluoromethyl coupling constants JCF=274.2HzJ_{C-F} = 274.2 \, \text{Hz}) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 437.1617) with sub-ppm accuracy .
  • Melting Point Analysis : Compare observed values (e.g., 218–221°C) with literature to assess crystallinity and purity .

Q. How does the nitro group affect the compound’s stability under varying storage conditions?

  • Methodological Answer : The nitro group increases susceptibility to photodegradation. Stability studies should include accelerated aging under UV light (λ = 254 nm) and monitoring via HPLC. Storage in amber vials at –20°C in inert atmospheres (e.g., argon) minimizes decomposition. Purity checks (≥97%) via TLC (Rf = 0.20) are recommended pre- and post-storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer : Systematically modify substituents (e.g., replacing nitro with cyano or altering piperazine substituents) and evaluate bioactivity using assays like enzyme inhibition (IC50_{50}) or cellular cytotoxicity. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins, guiding rational design. For example, trifluoromethyl groups enhance metabolic stability, as seen in analogous benzothiazinones .

Q. How should researchers address contradictory data in solubility or bioactivity across studies?

  • Methodological Answer : Contradictions often arise from variations in solvent systems (e.g., DMSO vs. aqueous buffers) or assay protocols. Standardize solubility measurements using shake-flask methods with UV-Vis quantification. Cross-validate bioactivity in orthogonal assays (e.g., SPR vs. fluorescence polarization) and align results with theoretical frameworks, such as Hansch analysis for lipophilicity effects .

Q. What computational strategies are effective for predicting synthetic pathways or reaction intermediates?

  • Methodological Answer : Retrosynthetic tools (e.g., AI-driven synthesis planners) leverage databases like Reaxys to propose feasible routes. For example, cyclization precursors (e.g., sodium piperazine-1-carbodithioate) can be prioritized based on plausibility scores (>0.01) and template relevance. DFT calculations (e.g., Gaussian 16) model transition states to identify kinetic barriers .

Q. What methodologies are recommended for assessing in vitro and in vivo toxicity?

  • Methodological Answer :

  • In Vitro : Use hepatic microsomal stability assays (e.g., human CYP450 isoforms) to predict metabolic pathways.
  • In Vivo : Conduct acute toxicity studies in rodent models (e.g., OECD 423 guidelines) with histopathological analysis. Training in chemical biology methods (e.g., Chem/IBiS 416) ensures adherence to ethical and procedural standards .

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